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Compound of Interest

Compound Name: Ethyl 8-bromooctanoate

Cat. No.: B179384

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 8-
bromooctanoate (CAS No. 29823-21-0), a valuable intermediate in organic synthesis. The
document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This
information is intended to serve as a crucial resource for the characterization and utilization of
this compound in research and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Ethyl 8-bromooctanoate.
These predictions are based on established principles of spectroscopy and analysis of

structurally similar compounds.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for Ethyl 8-bromooctanoate
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~4.12 Quartet 2H -O-CH2-CHs
~3.40 Triplet 2H Br-CHz-
~2.28 Triplet 2H -CH2-COO-
~1.85 Quintet 2H Br-CHz-CHz-
~1.61 Quintet 2H -CH2-CH2-COO-
~1.30-1.45 Multiplet 6H -(CH2)s-
~1.25 Triplet 3H -O-CH2-CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 13C NMR Data for Ethyl 8-bromooctanoate

Chemical Shift (8) (ppm) Assignment
~173.5 C=0

~60.1 -O-CH2-CHs
~34.3 -CH2-COO-
~33.9 Br-CHa-
~32.7 Br-CH2-CHz-
~28.5 -(CH2)n-
~28.0 -(CH2)n-
~24.9 -(CH2)n-
~22.6 -(CH2)n-
~14.2 -O-CH2-CHs
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Ethyl 8-bromooctanoate

Wavenumber (cm~?) Intensity Assignment
~2935, ~2858 Strong C-H stretch (alkane)
~1738 Strong C=0 stretch (ester)
~1465 Medium C-H bend (alkane)
~1175 Strong C-O stretch (ester)
~645 Medium C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Ethyl 8-bromooctanoate

m/z Relative Intensity Assignment

[M]* (Molecular ion, bromine
250/252 Low ,

isotopes)
205/207 Medium [M - OCH2CHs]*
171 Low [M - Br]*

) McLafferty rearrangement

88 High

product: [CaHsO2]*
55 High [CaH7]+
41 High [CsHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for Ethyl 8-

bromooctanoate.
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Synthesis of Ethyl 8-bromooctanoate

A common method for the synthesis of Ethyl 8-bromooctanoate involves the esterification of

8-bromooctanoic acid.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, 8-bromooctanoic acid is dissolved in an excess of absolute ethanol. A catalytic
amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the
reaction is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess
ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and
washed sequentially with water, saturated sodium bicarbonate solution, and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the
solvent is evaporated to yield crude Ethyl 8-bromooctanoate. Further purification can be
achieved by vacuum distillation.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of purified Ethyl 8-bromooctanoate is
dissolved in about 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

'H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz or higher field
spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a
good signal-to-noise ratio.

13C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically
at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. A spectral width of
200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are employed. A larger
number of scans is usually required to obtain a good spectrum due to the low natural
abundance of 13C.
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Infrared (IR) Spectroscopy

Sample Preparation: As Ethyl 8-bromooctanoate is a liquid at room temperature, a neat
spectrum can be obtained. A drop of the compound is placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is
then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-
400 cm~1, Data is usually an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically
used for the analysis of volatile compounds like Ethyl 8-bromooctanoate.

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.qg.,
dichloromethane or ethyl acetate) is injected into the GC.

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a
non-polar DB-5 or equivalent). A typical temperature program would start at a low
temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher
temperature (e.g., 250-280 °C) to ensure elution of the compound.

Mass Spectrometry: The eluting compound enters the mass spectrometer, which is typically
operated in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole)
scans a mass range of m/z 40-300.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like Ethyl 8-bromooctanoate.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 8-bromooctanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179384+#spectral-data-for-ethyl-8-bromooctanoate-

nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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